molecular formula C22H21N3O3S B12028290 (5E)-5-(4-Isobutoxy-3-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one CAS No. 606963-12-6

(5E)-5-(4-Isobutoxy-3-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one

Cat. No.: B12028290
CAS No.: 606963-12-6
M. Wt: 407.5 g/mol
InChI Key: YBLCYNWCVAMCAK-XDHOZWIPSA-N
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Description

(5E)-5-(4-Isobutoxy-3-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and a benzylidene group substituted with isobutoxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4-Isobutoxy-3-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-isobutoxy-3-methoxybenzaldehyde with 2-phenylthiazol-4-amine under basic conditions to form the intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide in the presence of an acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(4-Isobutoxy-3-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene group, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halogens, alkylating agents; often in the presence of a catalyst or under reflux conditions.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced benzylidene derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

(5E)-5-(4-Isobutoxy-3-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-5-(4-Isobutoxy-3-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-(4-Methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one: Similar structure but lacks the isobutoxy group.

    (5E)-5-(4-Isobutoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one: Similar structure but lacks the methoxy group.

Uniqueness

The uniqueness of (5E)-5-(4-Isobutoxy-3-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one lies in the presence of both isobutoxy and methoxy groups, which impart specific chemical properties and potential applications. These functional groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

606963-12-6

Molecular Formula

C22H21N3O3S

Molecular Weight

407.5 g/mol

IUPAC Name

(5E)-5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H21N3O3S/c1-14(2)13-28-17-10-9-15(11-18(17)27-3)12-19-21(26)25-22(29-19)23-20(24-25)16-7-5-4-6-8-16/h4-12,14H,13H2,1-3H3/b19-12+

InChI Key

YBLCYNWCVAMCAK-XDHOZWIPSA-N

Isomeric SMILES

CC(C)COC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2)OC

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2)OC

Origin of Product

United States

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